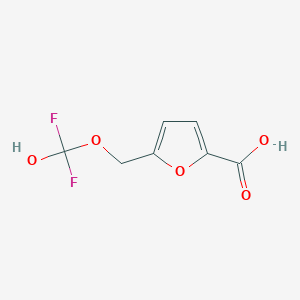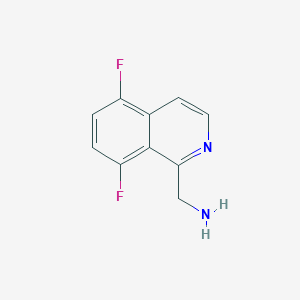![molecular formula C13H14O4 B13338763 7-Methoxy-4',5'-dihydro-2'H-spiro[chromane-2,3'-furan]-4-one](/img/structure/B13338763.png)
7-Methoxy-4',5'-dihydro-2'H-spiro[chromane-2,3'-furan]-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-4’,5’-dihydro-2’H-spiro[chromane-2,3’-furan]-4-one is a complex organic compound characterized by its unique spiro structure, which involves a chromane and a furan ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-4’,5’-dihydro-2’H-spiro[chromane-2,3’-furan]-4-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a chromane derivative, followed by the introduction of a furan ring through a cyclization reaction. Specific reagents and catalysts, such as Lewis acids, are often employed to facilitate these transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. Techniques such as continuous flow chemistry might be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-4’,5’-dihydro-2’H-spiro[chromane-2,3’-furan]-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The methoxy group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new functional groups like halogens or amines.
Scientific Research Applications
7-Methoxy-4’,5’-dihydro-2’H-spiro[chromane-2,3’-furan]-4-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 7-Methoxy-4’,5’-dihydro-2’H-spiro[chromane-2,3’-furan]-4-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The spiro structure allows for specific binding interactions, which can modulate the activity of these targets. Pathways involved might include signal transduction cascades or metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine: Shares the methoxy group and a similar ring structure but lacks the spiro configuration.
4-Hydroxy-7-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl glucoside: Contains a methoxy group and a benzoxazinone structure, differing in the presence of a glucoside moiety.
Uniqueness
7-Methoxy-4’,5’-dihydro-2’H-spiro[chromane-2,3’-furan]-4-one is unique due to its spiro configuration, which imparts distinct chemical and physical properties. This structure can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H14O4 |
|---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
7-methoxyspiro[3H-chromene-2,3'-oxolane]-4-one |
InChI |
InChI=1S/C13H14O4/c1-15-9-2-3-10-11(14)7-13(4-5-16-8-13)17-12(10)6-9/h2-3,6H,4-5,7-8H2,1H3 |
InChI Key |
VOBZMUFIGGIDFU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)CC3(O2)CCOC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


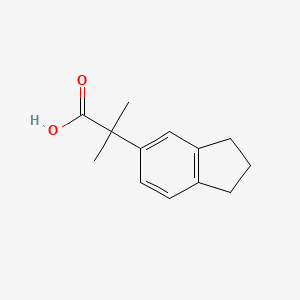
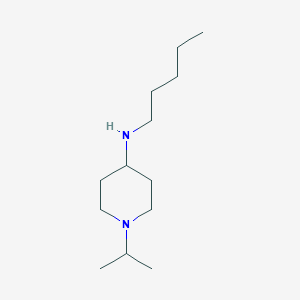
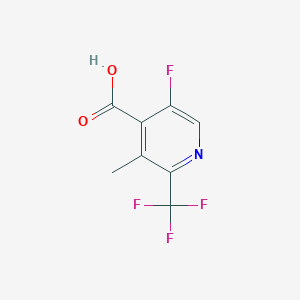

![2-Methyl-5-(piperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B13338703.png)
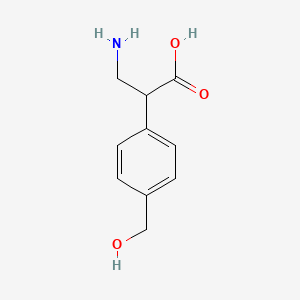
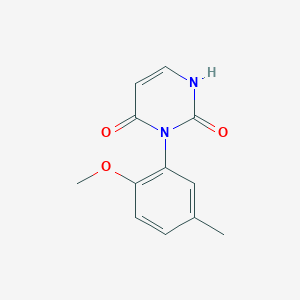
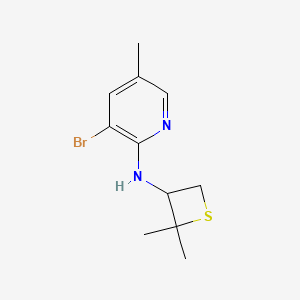
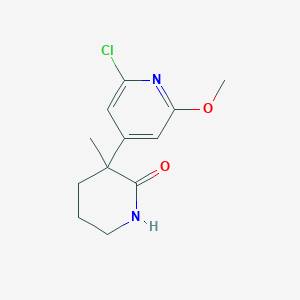
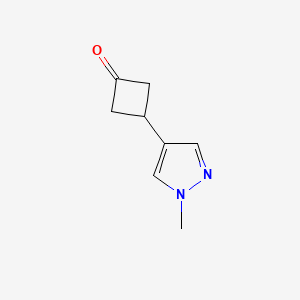
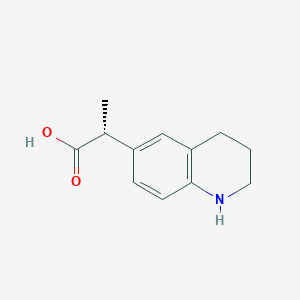
![6,6-Dimethylspiro[bicyclo[3.1.1]heptane-2,1'-cyclooctan]-2'-ol](/img/structure/B13338751.png)
